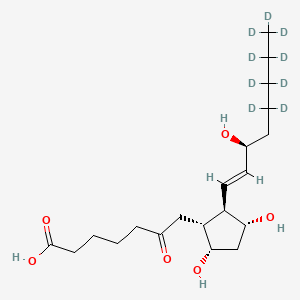
6-Ketoprostaglandin F1alpha-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Keto Prostaglandin F1 is a stable metabolite of prostacyclin, a major prostanoid synthesized by vascular endothelium. Prostacyclin is known for its potent vasodilatory and platelet anti-aggregating properties. 6-Keto Prostaglandin F1 is produced through the non-enzymatic hydrolysis of prostacyclin in plasma and serves as an indicator of prostacyclin formation both in vivo and in vitro .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Keto Prostaglandin F1 can be synthesized from prostacyclin through non-enzymatic hydrolysis. The process involves the breakdown of prostacyclin in plasma, resulting in the formation of 6-Keto Prostaglandin F1 with a half-life of approximately 3 minutes .
Industrial Production Methods: Industrial production of 6-Keto Prostaglandin F1 typically involves the extraction and purification of prostacyclin from biological sources, followed by controlled hydrolysis to produce the stable metabolite. Advanced techniques such as liquid chromatography and mass spectrometry are employed to ensure the purity and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 6-Keto Prostaglandin F1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic transformation and biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize 6-Keto Prostaglandin F1.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions include various prostaglandin derivatives and metabolites, which play significant roles in physiological processes .
Aplicaciones Científicas De Investigación
6-Keto Prostaglandin F1 has a wide range of scientific research applications:
Chemistry: Used as a marker for prostacyclin biosynthesis and metabolism studies.
Biology: Investigated for its role in cellular signaling and regulatory mechanisms.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, inflammation, and cancer.
Industry: Utilized in the development of diagnostic assays and pharmaceutical formulations
Mecanismo De Acción
6-Keto Prostaglandin F1 exerts its effects by interacting with specific molecular targets and pathways. It is a stable breakdown product of prostacyclin, which acts as a potent vasodilator and platelet anti-aggregating agent. The compound influences various signaling pathways, including those involving cyclic adenosine monophosphate (cAMP) and nitric oxide (NO), to regulate vascular tone and platelet function .
Comparación Con Compuestos Similares
Prostacyclin (PGI2): The parent compound of 6-Keto Prostaglandin F1, known for its potent vasodilatory and anti-aggregating properties.
Prostaglandin E1 (PGE1): Another prostaglandin with vasodilatory effects, used clinically to treat erectile dysfunction and peripheral artery disease.
Prostaglandin F2α (PGF2α): Involved in the regulation of reproductive processes and uterine contractions.
Uniqueness: 6-Keto Prostaglandin F1 is unique due to its stability and role as a reliable marker for prostacyclin biosynthesis. Unlike its parent compound, prostacyclin, which has a very short half-life, 6-Keto Prostaglandin F1 remains stable in biological fluids, making it valuable for diagnostic and research purposes .
Propiedades
Fórmula molecular |
C20H34O6 |
|---|---|
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]cyclopentyl]-6-oxoheptanoic acid |
InChI |
InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-19,21,23-24H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+,19-/m0/s1/i1D3,2D2,3D2,4D2 |
Clave InChI |
KFGOFTHODYBSGM-XHLNDWJQSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O)O |
SMILES canónico |
CCCCCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


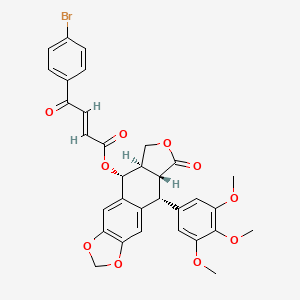
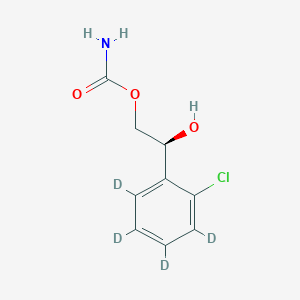


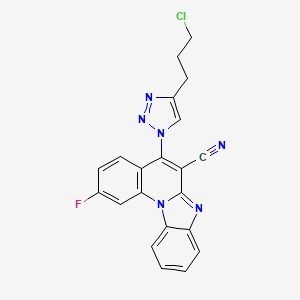

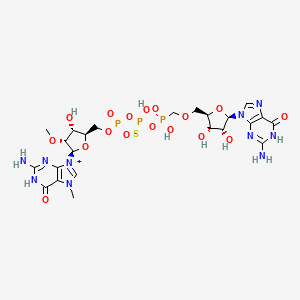

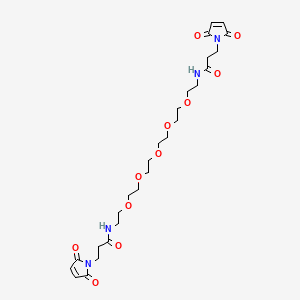
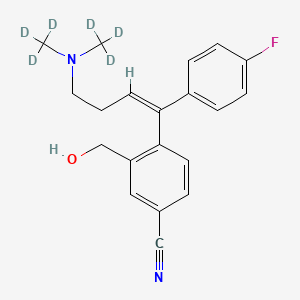
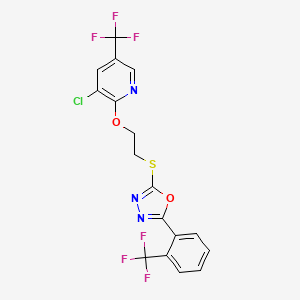
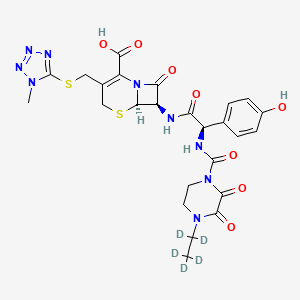

![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12419148.png)
